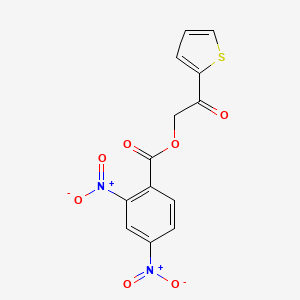

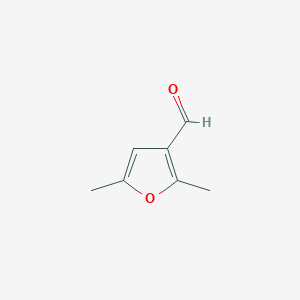

![molecular formula C26H21FN4O2S2 B2554395 2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 1223984-83-5](/img/structure/B2554395.png)

2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

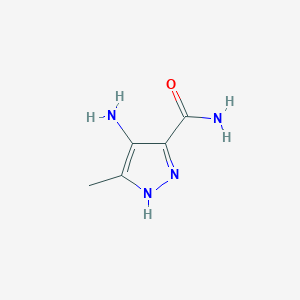

The compound “2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide” is a complex organic molecule. It is a derivative of the pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine (PTP) class of compounds . PTP compounds have been synthesized and tested as phosphodiesterase IV inhibitors (PDE4), a target for the treatment of asthma and chronic obstructive pulmonary disease (COPD) .

Synthesis Analysis

The synthesis of similar compounds involves multicomponent reactions, particularly those with promising cytotoxic activity . An efficient method for the preparation of thieno derivatives has been reported . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using IR spectroscopy and NMR spectroscopy . The IR spectrum shows characteristic peaks for CH, CN, CO, C=N, and C=C functional groups . The 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cyclization reactions and reactions with one-carbon source reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) . The reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using IR spectroscopy and NMR spectroscopy . The IR spectrum shows characteristic peaks for CH, CN, CO, C=N, and C=C functional groups . The 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Wissenschaftliche Forschungsanwendungen

Antitumor Agents

This compound has been synthesized as a derivative of thieno[3,2-d]pyrimidine and has shown promising results as an antitumor agent . The compound demonstrated remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells, with low toxicity against HEK-293T cells . It significantly affected lymphoma cell morphology, induced apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibited their migration .

EZH2 Inhibitors

The compound has been used as an EZH2 inhibitor . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene repression. Inhibitors of EZH2 are being investigated for their potential to treat certain types of cancer .

Organic Solar Cells

The compound has been used in the development of organic solar cells . It has been found to improve the charge transport properties of these cells . The compound prefers a face-on dominant packing structure with an in-plane long-range conjugated backbone packing in films .

HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The compound has been used in the development of novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) . NNRTIs are antiretroviral drugs used in the treatment of HIV infection .

CYP17 Inhibitors

The compound has been used in the development of CYP17 inhibitors . CYP17 is an enzyme that plays a crucial role in the biosynthesis of androgens, and its inhibitors are used in the treatment of prostate cancer .

Structure-Activity Relationship (SAR) Studies

The compound has been used in structure-activity relationship (SAR) studies . These studies are used to understand the relationship between the chemical structure of a compound and its biological activity .

Wirkmechanismus

The mechanism of action of similar compounds involves inhibition of phosphodiesterase IV (PDE4) . PDE4 is a target for the treatment of asthma and chronic obstructive pulmonary disease (COPD) . Other mechanisms of action such as PI3K pathway inhibition, focal adhesion kinase (FAK) inhibition, kinases inhibitory activity against Tie-2, cell cycle arrest and apoptosis induction have also been reported .

Zukünftige Richtungen

The future directions for research on similar compounds could involve the discovery of novel potent anti-tubulin polymerization agents . Additionally, the optimization of compound VIb, which exhibited the best enzymatic inhibitory activity and good activity on most NCI cell lines especially those with overexpressed PI3K, could serve as a new chemical entity for discovering new anticancer agents .

Eigenschaften

IUPAC Name |

2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN4O2S2/c1-2-16-9-11-17(12-10-16)14-31-25(33)23-22(18-6-5-13-28-24(18)35-23)30-26(31)34-15-21(32)29-20-8-4-3-7-19(20)27/h3-13H,2,14-15H2,1H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTVIPUOGNTRQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

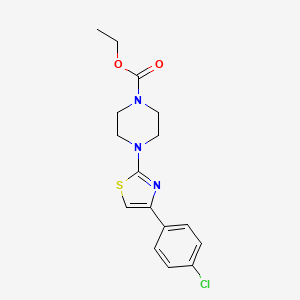

![N-(3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide](/img/structure/B2554315.png)

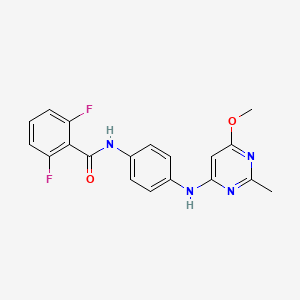

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2554317.png)

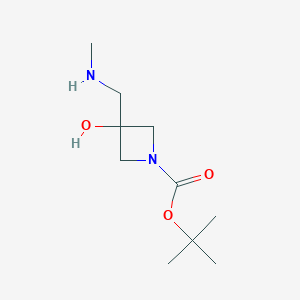

![2-(benzo[d][1,3]dioxol-5-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide](/img/structure/B2554318.png)

![Diethyl 5-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2554326.png)

![2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid](/img/structure/B2554333.png)